Chrysin 7-sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chrysin 7-sulfate is a conjugated metabolite of chrysin, a naturally occurring flavonoid found in various plants, honey, and propolis. Chrysin itself is known for its antioxidant, anti-inflammatory, and anticancer properties. During the biotransformation of chrysin in the body, this compound is formed, which appears in the circulation at much higher concentrations than the parent compound .

准备方法

Synthetic Routes and Reaction Conditions: Chrysin 7-sulfate can be synthesized through the sulfation of chrysin. This process typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 7-position of the chrysin molecule .

Industrial Production Methods: The process may include steps such as purification through crystallization or chromatography to obtain high-purity this compound .

化学反应分析

Formation and Stability

C7S is formed during chrysin's biotransformation via sulfation at the 7-hydroxyl group. This reaction is catalyzed by sulfotransferase enzymes using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor . The sulfation significantly alters chrysin’s physicochemical properties, enhancing its water solubility and plasma stability compared to the parent compound .

Binding Interactions with Serum Albumin

C7S exhibits strong binding affinity to human (HSA) and bovine (BSA) serum albumin, surpassing chrysin’s binding strength. Key findings include:

Table 1: Binding Constants (logK) of Flavonoid–Albumin Complexes

| Compound | HSA (logK) | BSA (logK) |

|---|---|---|

| Chrysin | 5.3 | 4.9 |

| C7S | 5.8 | 5.5 |

| C7G | 4.8 | 4.5 |

-

Molecular docking reveals C7S occupies Sudlow’s Site I in HSA, stabilized by salt bridges (e.g., with K195 and R222) and hydrogen bonds (e.g., Y150) .

Displacement of Ligands from Albumin

C7S competitively displaces high-affinity ligands bound to Sudlow’s Site I:

Table 2: Displacement Efficacy of C7S vs. Chrysin

| Ligand | Displacement by C7S | Displacement by Chrysin |

|---|---|---|

| Warfarin | Strong | Moderate |

| Ochratoxin A (OTA) | Strong | Weak |

| Naproxen | Negligible | Negligible |

-

OTA Displacement : C7S reduces OTA–HSA binding by reorienting OTA in the binding pocket, as shown via fluorescence quenching and molecular modeling .

-

In Vivo Impact : Intravenous C7S (3 mg/kg) transiently lowers plasma OTA levels in rats by ~40% within 2–6 hours, though compensatory reabsorption negates this effect by 24 hours .

Enzyme and Transporter Interactions

C7S modulates xenobiotic-metabolizing enzymes and transporters:

-

Cytochrome P450 Inhibition : C7S inhibits CYP2C9 (IC₅₀ ~1.2 μM) and CYP3A4 (IC₅₀ ~5.8 μM) .

-

Transporter Inhibition :

Chemical Stability and Reactivity

While explicit reaction mechanisms (e.g., oxidation, reduction) are underexplored in the literature, C7S’s sulfate group renders it susceptible to enzymatic hydrolysis (e.g., by sulfatases) . Its stability in physiological pH (~7.4) ensures prolonged circulation compared to chrysin .

科学研究应用

Chrysin 7-sulfate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study sulfation reactions and the behavior of sulfated flavonoids.

Medicine: Research has shown that this compound has potential anticancer properties by inducing apoptosis and inhibiting cancer cell migration. It also exhibits anti-inflammatory and antioxidant activities.

作用机制

Chrysin 7-sulfate exerts its effects through various molecular mechanisms:

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.

相似化合物的比较

Chrysin 7-sulfate can be compared with other similar compounds, such as:

Chrysin 7-glucuronide: Another major metabolite of chrysin, which is formed through glucuronidation.

Quercetin 7-sulfate: A sulfated derivative of quercetin, another flavonoid.

This compound stands out due to its higher affinity for serum albumin and its potent biological activities, making it a unique and valuable compound for research and potential therapeutic applications .

生物活性

Chrysin 7-sulfate (C7S), a metabolite of the flavonoid chrysin, has garnered attention in recent research due to its significant biological activities and potential therapeutic applications. This article explores the biological activity of C7S, including its pharmacokinetics, interactions with proteins, and various health benefits supported by recent studies.

Overview of Chrysin and Its Metabolites

Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in honey, propolis, and various fruits. It is primarily known for its antioxidant, anti-inflammatory, and anticancer properties. Upon metabolism, chrysin is converted into several conjugated forms, with C7S and chrysin-7-glucuronide (C7G) being the most prevalent in humans and animals following oral administration .

Pharmacokinetics of this compound

- Absorption and Bioavailability :

- Following oral administration of chrysin, C7S exhibits significantly higher plasma concentrations compared to its parent compound. For instance, a study reported that after a 400 mg dose of chrysin, peak plasma concentrations for C7S reached approximately 30-fold higher area under the curve (AUC) values than those of chrysin itself .

- Metabolic Pathways :

Biological Activities of this compound

1. Antioxidant Activity :

- C7S has been shown to exhibit potent antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. It can scavenge free radicals effectively, thus protecting cells from oxidative damage .

2. Anti-inflammatory Effects :

- Research indicates that C7S can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. For example, it has been demonstrated to reduce levels of histamine and cytokines associated with allergic reactions .

3. Interaction with Serum Proteins :

- C7S displays strong binding affinity to human serum albumin (HSA) and bovine serum albumin (BSA). Studies have shown that C7S forms more stable complexes with these proteins compared to chrysin itself, which may influence its pharmacological efficacy .

4. Anticancer Potential :

- Preliminary studies suggest that C7S may possess anticancer properties similar to those observed with chrysin. It has been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

-

Case Study 1: Effects on Liver Health

A study investigated the protective effects of C7S against non-alcoholic fatty liver disease (NAFLD). Results indicated that C7S administration improved liver function markers and reduced hepatic lipid accumulation in animal models . -

Case Study 2: Interaction with Ochratoxin A

In a study examining the interaction between C7S and ochratoxin A (OTA), it was found that C7S could effectively displace OTA from serum albumins, suggesting a potential detoxifying effect that could mitigate OTA's toxic effects in vivo .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing Chrysin 7-sulfate in laboratory settings?

this compound can be synthesized via microbial transformation using fungal cultures such as Absidia glauca (ATCC 22752), which selectively sulfates the 7-hydroxyl group of chrysin. Chemical sulfation methods using sulfating agents (e.g., sulfur trioxide complexes) in anhydrous conditions are also employed. Purification typically involves chromatography (e.g., HPLC) to isolate the sulfated product, followed by structural validation using NMR and mass spectrometry .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Key techniques include:

- High-resolution mass spectrometry (HRMS) to verify the exact mass (e.g., m/z 426.0257 for Axillarin 7-sulfate as a structural analog) .

- Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) to confirm sulfation at the 7-position and assess stereochemistry.

- X-ray crystallography or computational 3D modeling for resolving ambiguous stereochemistry .

Q. What are the known biological targets or pathways influenced by this compound?

Current studies suggest this compound may interact with GPCR pathways, analogous to TGR5 activation observed in sulfated bile acids like Cholic Acid 7-sulfate . Potential roles in anti-inflammatory or metabolic regulation pathways are under investigation, though specific targets require further validation .

Q. What are the critical storage conditions to maintain the stability of this compound in experimental settings?

Store lyophilized this compound at -20°C in airtight, light-protected containers. For dissolved samples, use inert solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles to prevent hydrolysis of the sulfate group .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during microbial transformation?

- Culture Optimization : Adjust pH (6.5–7.5), temperature (25–30°C), and nutrient availability (e.g., carbon sources) to enhance fungal enzyme activity .

- Time-Course Analysis : Monitor sulfation kinetics to harvest products at peak yield.

- Purification Strategies : Use ion-exchange chromatography to separate sulfated derivatives from unreacted substrates .

Q. What strategies can address discrepancies in reported bioactivity data for this compound across studies?

- Standardized Assays : Use cell lines with consistent TGR5 expression levels (e.g., HEK293-TGR5) to minimize variability .

- Metabolomic Profiling : Account for interspecies differences in sulfate metabolism by pairing in vitro assays with in vivo pharmacokinetic studies .

- Data Transparency : Report raw data, including negative controls and solvent effects, to enable cross-study comparisons .

Q. How should researchers design in vitro and in vivo studies to elucidate the pharmacokinetic properties of this compound?

- In Vitro : Assess intestinal permeability using Caco-2 cell monolayers and metabolic stability in liver microsomes.

- In Vivo : Employ radiolabeled this compound in rodent models to track absorption, distribution, and excretion. Include bile-duct cannulated animals to evaluate enterohepatic recirculation .

Q. What computational modeling approaches are suitable for predicting sulfation site specificity and molecular interactions?

- Docking Simulations : Use software like AutoDock Vina to model interactions between this compound and sulfotransferases or target receptors.

- Molecular Dynamics (MD) : Simulate sulfate group solvation and conformational stability in aqueous environments .

Q. Methodological Best Practices

- Reproducibility : Document experimental parameters (e.g., fungal strain ATCC numbers, solvent purity) in detail, following guidelines for supplemental data submission .

- Data Presentation : Use tables to compare sulfation yields across methods and figures to illustrate structural validation workflows .

- Literature Review : Prioritize peer-reviewed studies over commercial sources, and critically evaluate conflicting findings using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) .

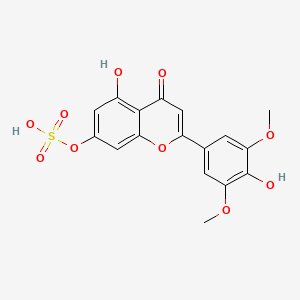

属性

分子式 |

C17H14O10S |

|---|---|

分子量 |

410.4 g/mol |

IUPAC 名称 |

[5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C17H14O10S/c1-24-14-3-8(4-15(25-2)17(14)20)12-7-11(19)16-10(18)5-9(6-13(16)26-12)27-28(21,22)23/h3-7,18,20H,1-2H3,(H,21,22,23) |

InChI 键 |

SKPKZFOAQVIGPA-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。